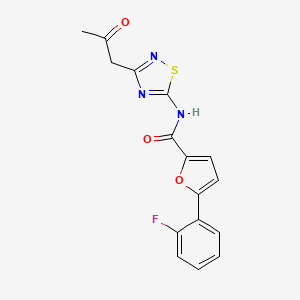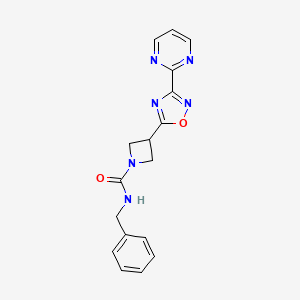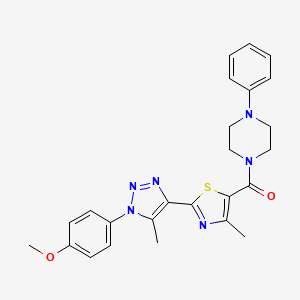
(2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26N6O2S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound belongs to a class of chemicals that have been synthesized for exploring their biological activities. Studies have detailed the synthesis of related triazole analogues, highlighting methods for creating compounds with potential antibacterial and antifungal properties. The chemical structures of these compounds are established using various spectroscopic techniques, such as IR, NMR, and MS data, demonstrating the diversity and complexity in their synthesis (Nagaraj, Srinivas, & Rao, 2018; Abosadiya et al., 2018).
Biological Activities and Therapeutic Potential
Research indicates that derivatives similar to the specified compound exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. For instance, triazole derivatives have shown inhibitory effects on various human pathogenic bacteria and have been evaluated for their potential in treating cancer by inhibiting tubulin polymerization and inducing cell cycle arrest (Prinz et al., 2017; Lv et al., 2013). These findings suggest the compound's relevance in developing new antimicrobial agents and cancer therapies.
Analytical and Pharmaceutical Applications
The compound and its analogues have been subjects of analytical studies, including high-performance liquid chromatography (HPLC) to investigate their chemical properties and interactions. Such studies are crucial for understanding the compound's behavior in biological systems and developing pharmaceutical formulations (Masoud & Bueding, 1983).
Propriétés
IUPAC Name |
[2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S/c1-17-23(25(32)30-15-13-29(14-16-30)19-7-5-4-6-8-19)34-24(26-17)22-18(2)31(28-27-22)20-9-11-21(33-3)12-10-20/h4-12H,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANBODWOHUOBNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
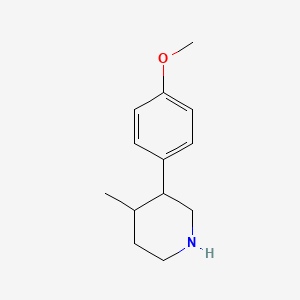
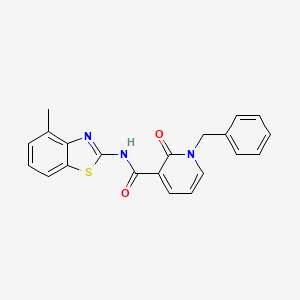
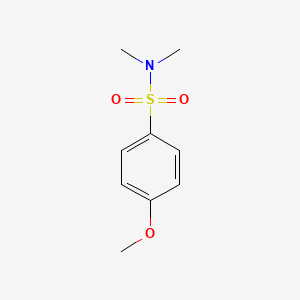
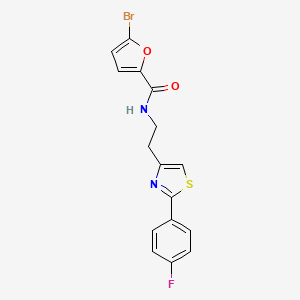
![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
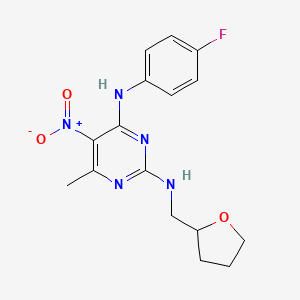
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
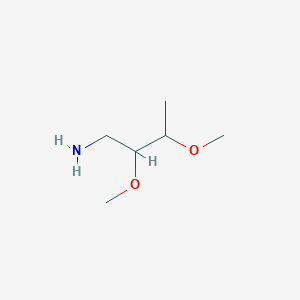
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)
